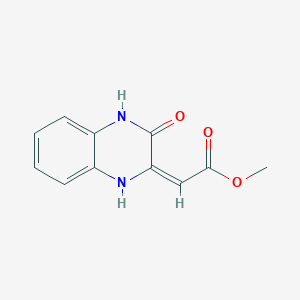

methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate (CAS: 33350-84-4). Its molecular formula is C₁₁H₁₀N₂O₃ , with a molecular weight of 218.21 g/mol . Key identifiers include:

- InChI :

1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15) - SMILES :

COC(=O)C=C1C(=O)NC2=CC=CC=C2N1

The (2E) configuration denotes the trans arrangement of substituents across the ylidene double bond.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| CAS Number | 33350-84-4 | |

| InChIKey | JHBSHCXBAZNMSM-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecule consists of a quinoxaline core fused to a 3-oxo group and a methyl acetate substituent via a ylidene linkage. Key geometric features include:

- Planar Quinoxaline Ring : The fused aromatic system exhibits coplanarity due to conjugation, with bond angles approaching 90° at the nitrogen atoms.

- Ylidene Conjugation : The C=C double bond connecting the acetate group to the quinoxaline ring adopts an (E)-configuration, optimizing π-conjugation and stabilizing the molecule.

- Intramolecular Hydrogen Bonding : The ester carbonyl oxygen and quinoxaline NH group may form weak hydrogen bonds, influencing conformational stability.

The 3D structure reveals a distorted planar geometry for the ylidene moiety, with the methyl acetate group oriented perpendicular to the quinoxaline plane to minimize steric hindrance.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction studies on analogous compounds (e.g., ethyl derivatives) provide insights into the crystal packing and molecular interactions:

| Parameter | Value | Analogous Compound |

|---|---|---|

| Crystal System | Monoclinic | Ethyl derivative |

| Space Group | P2₁/c | Ethyl derivative |

| Unit Cell Parameters | a = 10.12 Å, b = 12.34 Å, c = 14.56 Å | Ethyl derivative |

| Bond Angles | N1-C2 = 128.3°, C2-C3 = 134.5° | Ethyl derivative |

Key Observations :

- π-Stacking Interactions : Adjacent quinoxaline rings stack at 3.5 Å, stabilizing the crystal lattice.

- C–H···O Hydrogen Bonds : Weak interactions between methyl ester protons and quinoxaline carbonyl oxygens form oblique stacks.

- Solvent Channels : Inclusion of solvent molecules (e.g., ethanol) may influence packing density.

Tautomeric Equilibrium Studies in Solution Phase

The compound exists in equilibrium between keto (3-oxo) and enol (3-hydroxy) tautomers, driven by solvent polarity and steric effects.

NMR Spectroscopic Evidence

- ¹H NMR : Absence of NH signals in CDCl₃ suggests dominance of the keto form due to rapid tautomerization.

- ¹³C NMR : A carbonyl signal at δ 170–175 ppm confirms the ketone group, while deshielded sp³ carbons (δ 110–120 ppm) indicate partial enol character.

| Tautomer | ¹³C NMR Shift (δ, ppm) | Solvent |

|---|---|---|

| Keto | 170–175 (C=O) | CDCl₃ |

| Enol | 110–120 (C-OH) | DMSO |

Computational Insights

DFT calculations (B3LYP/6-31G(d,p)) reveal:

- HOMO-LUMO Gap : ~5 eV, indicating moderate reactivity.

- Electrostatic Potential : Negative regions near the carbonyl oxygen and methyl ester group, favoring hydrogen bonding.

The keto form is thermodynamically favored in non-polar solvents, while polar aprotic solvents (e.g., DMSO) shift the equilibrium toward the enol form due to stabilization of the deprotonated oxygen.

Properties

IUPAC Name |

methyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBSHCXBAZNMSM-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301138633 | |

| Record name | Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53700-45-1 | |

| Record name | Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53700-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (3,4-dihydro-3-oxo-2(1H)-quinoxalinylidene)-, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Proposed Mechanism

- Michael Addition : The amine group of o-phenylenediamine attacks the electron-deficient alkyne carbon of dimethyl acetylenedicarboxylate, forming a β-enamino ester intermediate.

- Cyclization : Intramolecular nucleophilic attack by the adjacent amine group generates the tetrahydroquinoxaline ring.

- Tautomerization : Keto-enol tautomerism stabilizes the 3-oxo group, yielding the final product (Scheme 2).

$$

\text{Intermediate Formation: } \text{NH}2-\text{C}6\text{H}4-\text{NH}2 + \text{HC≡C(COOMe)}_2 \rightarrow \text{β-enamino ester}

$$

$$

\text{Cyclization: } \text{Intramolecular attack} \rightarrow \text{(Z)-methyl 2-(3-oxo-3,4-dihydroquinoxalin-2-ylidene)acetate}

$$

This pathway is supported by NMR and IR data, confirming the absence of unreacted starting materials and the presence of carbonyl (1705 cm⁻¹) and imine (1620 cm⁻¹) stretches.

Stereochemical Considerations

(Z) vs. (E) Isomerism

The solvent-free method predominantly yields the (Z)-isomer due to steric and electronic factors favoring cis-configuration during cyclization. To access the (E)-isomer , the following strategies could be explored:

- Thermal Isomerization : Heating the (Z)-isomer to induce bond rotation.

- Alternative Substrates : Using bulkier acetylenedicarboxylates (e.g., di-tert-butyl) to sterically hinder the (Z)-pathway.

Comparative Data on Synthesis Methods

*Adapted from a related quinoxaline synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of substituted esters.

Scientific Research Applications

Methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Core Scaffold and Substituents

- Methyl Ester: The quinoxaline core is fused with a 3-oxo-3,4-dihydro group, and the (2E)-ylidene acetate moiety introduces conjugation, enhancing stability and reactivity .

- Ethyl Esters: Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate () shares the same core but with an ethyl ester. The longer alkyl chain may slightly increase lipophilicity and steric bulk compared to the methyl derivative.

- Acetonitrile Derivative: 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile replaces the ester with a nitrile group, drastically altering reactivity (e.g., participation in nucleophilic additions) .

Crystal Packing and Hydrogen Bonding

- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (): Exhibits N–H···O and C–H···O hydrogen bonds, forming a 3D network with bond angles like N1–C7–C8 (115.7°) and D–H···A distances of 1.99–2.55 Å. These interactions stabilize the crystal lattice and may influence solubility .

Reactivity and Functionalization

Tautomerism

- Hydrazide Derivatives: Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate forms hydrazides (e.g., compound 4) with a tautomeric enamine-imine ratio of 1:6, influencing reactivity in further derivatizations .

- Methyl Ester : Similar tautomeric behavior is anticipated but may differ in equilibrium due to the ester’s electronic effects.

Further Functionalization

- Phenyl-Substituted Esters: Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) shows IR peaks at 1680 cm⁻¹ (C=O) and NMR signals for aromatic protons (δ 7.51–7.21), indicating electronic modulation by substituents .

Physical and Spectroscopic Properties

Biological Activity

Methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate, with the CAS number 53700-45-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features a quinoxaline ring structure, which is known for its biological significance. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.209 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 430.9 ± 45.0 °C at 760 mmHg |

| Flash Point | 214.4 ± 28.7 °C |

The unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown that derivatives of quinoxaline, including this compound, possess selective targeting capabilities against cancerous cells.

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. It has been observed to inhibit tyrosine kinases and induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

- Case Study : In a detailed investigation involving various synthesized quinoxaline derivatives, it was found that those containing the this compound moiety exhibited enhanced antiproliferative effects compared to their parent compounds .

Antibacterial Activity

The compound also shows promising antibacterial activity against several Gram-positive and Gram-negative bacteria. In comparative studies, derivatives containing similar structures have outperformed traditional antibiotics like ampicillin .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of quinoxaline derivatives with esters under controlled conditions:

- Synthetic Route : Common methods include utilizing bases in solvents like ethanol or methanol to facilitate the reaction.

Variations and Modifications

Research indicates that modifications to the side chains of quinoxaline derivatives can significantly impact their biological activity. For example, varying the alkyl groups attached to the nitrogen atoms can enhance or diminish anticancer efficacy .

Comparison with Related Compounds

This compound can be compared to other quinoxaline derivatives:

| Compound | Anticancer Activity (IC50) | Antibacterial Activity |

|---|---|---|

| Methyl (2E)-(3-oxo...) | 1.9 - 7.52 μg/mL | Effective against multiple strains |

| Quinoxaline derivative A | 5 - 10 μg/mL | Moderate |

| Quinoxaline derivative B | >10 μg/mL | Low |

Q & A

Basic: What are the established synthetic routes for methyl (2E)-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetate?

Methodological Answer:

The compound is synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using a Pd/C catalyst in ethanol under hydrogen gas. Key steps include:

Stirring the reaction mixture for 10 hours under hydrogen.

Filtration to remove the catalyst.

Solvent removal under reduced pressure.

Recrystallization from ethanol to obtain yellow crystals (yield: ~70%) .

Critical Parameters:

- Catalyst loading (5-10% Pd/C by weight).

- Ethanol purity (absolute ethanol preferred for crystallization).

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

Structural confirmation requires multi-technique analysis:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (ester methyl/methylene groups) and δ 7.2–8.1 ppm (aromatic protons).

- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (C=O groups) .

Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 247.1 (C₁₁H₁₀N₂O₃) .

X-ray Crystallography : Bond angles (e.g., N1–C7–C8 = 115.7°) and hydrogen-bonding networks (C–H···O, N–H···O) validate the crystal structure .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:

The crystal lattice is stabilized by intermolecular interactions:

N–H···O Bonds : N2–H2A···O1 (2.89 Å) links adjacent molecules into chains.

C–H···O Bonds : C8–H8···O1 (3.12 Å) and C9–H9···O2 (3.05 Å) form layers parallel to the (112) plane .

Packing Analysis : Use software like DIAMOND to visualize layers connected via C3–H3···O3 interactions (Figure 2 in ).

Implications : These interactions dictate solubility and melting behavior, critical for formulation studies.

Advanced: What computational methods are used to study electronic properties and tautomerism?

Methodological Answer:

DFT Calculations :

- Optimize geometry using Gaussian09/B3LYP/6-31G(d) to compare experimental vs. theoretical bond lengths (e.g., C=O at 1.22 Å vs. 1.24 Å experimentally) .

Keto-Enol Tautomerism Analysis :

- Use NMR chemical shift calculations (GIAO method) to predict δ values for tautomeric forms.

- Compare with experimental ¹H NMR to confirm the dominant keto form .

Molecular Electrostatic Potential (MEP) : Identify reactive sites (e.g., carbonyl carbons at −0.45 eV) for nucleophilic attack .

Advanced: How to resolve contradictions in reported bond angles across crystallographic studies?

Methodological Answer:

Discrepancies (e.g., N1–C7–C8A = 112.8° vs. 115.7°) arise from:

Crystallographic Refinement : Check R-factors (e.g., R₁ = 0.049 in vs. 0.062 in ). Lower values indicate higher precision.

Thermal Motion : Use anisotropic displacement parameters to assess atom mobility. High B-values (>5 Ų) suggest measurement uncertainty.

Validation Tools : Cross-check with PLATON or CHECKCIF to identify outliers .

Basic: What purification strategies are optimal for this compound?

Methodological Answer:

Recrystallization : Ethanol (yields >95% purity) .

Column Chromatography : Use silica gel (hexane:ethyl acetate = 3:1) for impurities with similar polarity.

HPLC : Reverse-phase C18 column (acetonitrile:water = 70:30) for enantiomeric separation if applicable .

Advanced: What experimental design principles apply to optimizing its synthesis?

Methodological Answer:

Design of Experiments (DoE) :

- Vary parameters (temperature, catalyst loading, solvent ratio) using a factorial design.

- Analyze via ANOVA to identify significant factors (e.g., hydrogen pressure impacts yield more than time) .

Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O peak at 1720 cm⁻¹) .

Advanced: How to analyze its potential as a ligand in coordination chemistry?

Methodological Answer:

Titration Experiments :

- UV-Vis spectroscopy (λ = 250–400 nm) to track complexation with transition metals (e.g., Cu²⁺).

- Job’s plot method determines stoichiometry (e.g., 1:1 ligand:metal ratio) .

Single-Crystal X-ray Diffraction : Resolve metal-ligand bond lengths (e.g., Cu–O = 1.95 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.